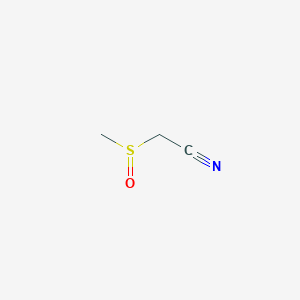
2-(Benzyloxy)-4-methylaniline
Overview
Description
2-(Benzyloxy)-4-methylaniline, also known as 2-benzyloxy-4-methylaniline, is an aromatic compound belonging to the class of anilines. It is a colorless liquid with a melting point of -14°C and a boiling point of 246°C. This compound has a wide range of applications in science, technology and industry. It is used as an intermediate in the synthesis of various drugs, dyes, fragrances, and other compounds. It is also used as a catalyst in organic synthesis and in the production of polymers.
Scientific Research Applications
Liver Metabolism Studies :
- Research on rat liver microsomal metabolism of halogenated 4-methylanilines, closely related to 2-(benzyloxy)-4-methylaniline, has revealed key insights. These studies have identified metabolites like benzyl alcohols, benzaldehydes, and N-hydroxylation products. Notably, aromatic ring hydroxylation was not a major reaction pathway. This research aids in understanding the metabolic pathways and potential applications in pharmacology and toxicology (Boeren et al., 1992).
PET Imaging for Alzheimer's Disease :
- Derivatives of 4-methylaniline have been synthesized for positron emission tomography (PET) imaging, targeting cerebral β-amyloid plaques in Alzheimer's disease. These compounds have shown high affinity for β-amyloid aggregates and are promising for in vivo imaging, potentially enhancing diagnosis and understanding of Alzheimer's disease (Cui et al., 2012).
Organic Synthesis Applications :
- Compounds like 2-benzyloxy-1-methylpyridinium triflate, related to this compound, have been used for benzylation of alcohols, demonstrating versatility in organic synthesis. This has implications for developing novel synthetic routes and compounds in pharmaceuticals and materials science (Poon & Dudley, 2006).
Liquid Crystals and Phase Transition Studies :
- Studies on homologues of 4-methylaniline have contributed to understanding the properties and phase transitions in liquid crystals. This is crucial for the development of advanced materials in display technologies and sensors (Alapati & Saran, 1991).
Biosynthesis Studies :
- The autoxidation of compounds like 4-methylcatechol, structurally related to this compound, helps in studying the biosynthesis of specific cofactors in enzymes. This understanding is fundamental for biochemistry and enzymology research (Rinaldi et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors . For instance, compounds with a benzyloxy moiety have been reported to target EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), an enzyme that plays a crucial role in cell proliferation and survival .
Mode of Action
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are known to be activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring . This suggests that 2-(Benzyloxy)-4-methylaniline could potentially undergo similar reactions.
Biochemical Pathways
Compounds with similar structures have been implicated in various metabolic pathways . For instance, compounds with a benzyloxy moiety have been associated with carbohydrate metabolism and citrate cycle .
Result of Action
Benzylic compounds are known to undergo oxidation and reduction reactions, which can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This suggests that this compound could potentially undergo similar transformations, leading to changes in its chemical properties and biological activity.
Action Environment
It’s known that the reaction conditions, such as temperature and ph, can significantly affect the reactivity and stability of similar compounds . Therefore, these factors could potentially influence the action of this compound as well.
Biochemical Analysis
Biochemical Properties
2-(Benzyloxy)-4-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in the methylation of arginine residues on histones and other proteins . This interaction can modulate the enzyme’s activity, leading to changes in gene expression and cellular processes.
Cellular Effects
The effects of this compound on cellular functions are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In melanoma cell lines, this compound has demonstrated notable antiproliferative effects, indicating its potential as an anticancer agent . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with CARM1 involves binding to the enzyme’s active site, inhibiting its methyltransferase activity . This inhibition can lead to changes in the methylation status of histones, affecting chromatin structure and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of CARM1 activity, resulting in long-term changes in gene expression and cellular behavior . Additionally, its stability in various experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in melanoma models . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that there is a threshold beyond which the compound’s toxicity outweighs its benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic reactions can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can interact with solute carrier (SLC) transporters, facilitating its uptake and distribution within cells . This interaction can affect its localization and accumulation in specific tissues, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-methyl-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNAFJNNIUCCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450910 | |
| Record name | 2-(benzyloxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220985-61-5 | |
| Record name | 2-(benzyloxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


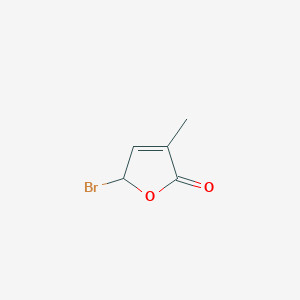
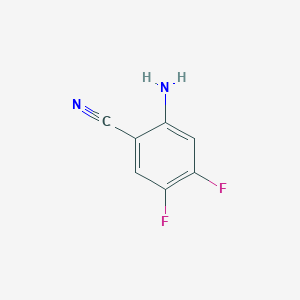
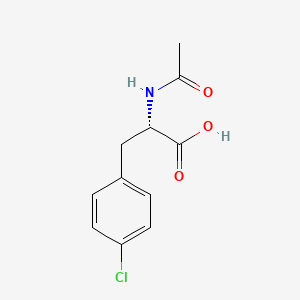
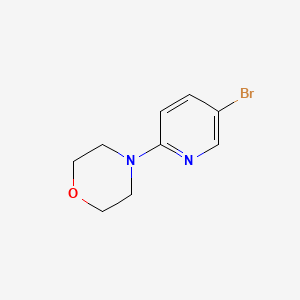
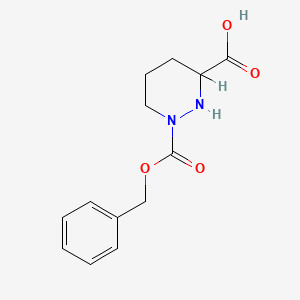
![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)

